4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine
Description
Properties
IUPAC Name |
4-cyclobutyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-22-10-7-19-18(22)27(24,25)23-8-5-14(6-9-23)12-26-17-11-16(20-13-21-17)15-3-2-4-15/h7,10-11,13-15H,2-6,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPWCQPWJJFZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the cyclobutyl group, imidazole moiety, and piperidine ring through various substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions and the development of scalable processes.
Chemical Reactions Analysis
Types of Reactions
4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Biological Research: The compound could be used as a tool to study the function of various biological targets, such as enzymes or receptors.
Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The molecular pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
To contextualize the properties of 4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine, we compare it with structurally related pyrimidine and piperidine derivatives reported in the literature. Key points of comparison include structural motifs , synthetic routes , and physicochemical properties .
Structural Motifs and Substituent Effects
Key Observations :
- The imidazole-sulfonyl-piperidine chain introduces a unique heterocyclic system absent in other pyrimidine derivatives, which could modulate pharmacokinetic properties such as metabolic stability .
Critical Analysis :
- The target compound’s sulfonamide group enhances water solubility compared to non-sulfonylated analogs (e.g., ), but the cyclobutyl and imidazole groups may counterbalance this by increasing hydrophobicity.
Biological Activity
4-Cyclobutyl-6-((1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a complex organic compound with potential therapeutic applications. Its structure includes a pyrimidine core and various functional groups, which contribute to its biological activity. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H25N5O3S |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 2320415-49-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonamide group in the structure is known for its role in enzyme inhibition, particularly in pathways related to inflammation and cancer progression. The compound may modulate signaling pathways by binding to target proteins, thereby altering their activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing piperidine rings have been shown to possess antibacterial activity against various strains of bacteria, suggesting that this compound may also demonstrate similar effects .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Studies have highlighted the importance of sulfonamide moieties in inhibiting enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in neurotransmission and metabolic processes, respectively. The inhibition of AChE can lead to increased levels of acetylcholine, which may be beneficial in treating neurodegenerative diseases .
Study on Anticancer Activity
A study evaluating the anticancer potential of similar pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, suggesting that this compound could be a candidate for further development as an anticancer agent .
In Vivo Studies
In vivo studies have reported that compounds with similar structures exhibit anti-inflammatory effects through the modulation of cytokine production. This suggests that 4-cyclobutyl derivatives might also possess anti-inflammatory properties, making them suitable for treating conditions characterized by chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
